N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3-benzodioxole moiety (electron-rich aromatic system with fused dioxolane ring).
- A thiadiazole core (1,3,4-thiadiazole) substituted at position 5 with a urea group (4-fluorophenylcarbamoylamino).
- A sulfanylacetamide linker bridging the benzodioxole and thiadiazole units.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4S2/c19-10-1-3-11(4-2-10)21-16(26)22-17-23-24-18(30-17)29-8-15(25)20-12-5-6-13-14(7-12)28-9-27-13/h1-7H,8-9H2,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJHWNFOMRFHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzodioxole moiety and a thiadiazole ring. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O4S |
| Molecular Weight | 433.48 g/mol |
| SMILES | COc1cccc(c1)c1cc(CN(Cc2ccc3c(c2)OCO3)C(c2ccc(cc2)F)=O)no1 |
| LogP | 4.6658 |
| Polar Surface Area | 62.868 Ų |
The compound’s biological activity is primarily attributed to its interaction with various enzymes and receptors:
- Inhibition of α-Amylase : Research indicates that derivatives of benzodioxole exhibit significant inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, related compounds have shown IC50 values as low as 0.68 µM against α-amylase, suggesting potential applications in managing diabetes by controlling blood sugar levels .
- Anticancer Activity : Compounds featuring the benzodioxole structure have been evaluated for cytotoxicity across different cancer cell lines. Notably, one derivative demonstrated effective inhibition against multiple cancer types with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve induction of apoptosis and disruption of cancer cell proliferation pathways.
- Anti-inflammatory Effects : The presence of the thiadiazole ring in the compound may contribute to anti-inflammatory properties by modulating inflammatory pathways and cytokine release.
Case Study 1: Antidiabetic Potential
In a study assessing the antidiabetic properties of benzodioxole derivatives, one compound demonstrated a reduction in blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of such compounds in diabetes management.
Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of related benzodioxole compounds on human cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis
The following table compares the biological activities of various benzodioxole derivatives:
| Compound Name | α-Amylase Inhibition (IC50 µM) | Cancer Cell Line Activity (IC50 µM) |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-2-acetamide | 0.68 | 26-65 |
| N-(4-fluorophenyl)-carbamoyl derivative | 0.85 | Not specified |
| Benzodioxole derivative with thiadiazole | Not specified | Significant activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share core structural motifs with the target molecule:
Key Observations:
- Thiadiazole vs. Triazole/Imidazole : The target’s 1,3,4-thiadiazole core (electron-deficient) may enhance metabolic stability compared to triazoles or imidazoles, which are more prone to oxidation .
- Benzodioxole vs. Benzene : The benzodioxole moiety (in the target and ) offers improved lipophilicity and π-π stacking capability compared to simple phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
